Benzyl 4-methoxybenzoate Benzyl 4-methoxybenzoate
Brand Name: Vulcanchem
CAS No.: 6316-54-7
VCID: VC19413937
InChI: InChI=1S/C15H14O3/c1-17-14-9-7-13(8-10-14)15(16)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
SMILES:
Molecular Formula: C15H14O3
Molecular Weight: 242.27 g/mol

Benzyl 4-methoxybenzoate

CAS No.: 6316-54-7

Cat. No.: VC19413937

Molecular Formula: C15H14O3

Molecular Weight: 242.27 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 4-methoxybenzoate - 6316-54-7

Specification

CAS No. 6316-54-7
Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
IUPAC Name benzyl 4-methoxybenzoate
Standard InChI InChI=1S/C15H14O3/c1-17-14-9-7-13(8-10-14)15(16)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
Standard InChI Key SWWYHGZVYNAAHI-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Characterization

Benzyl 4-methoxybenzoate is a phenylmethyl ester derived from 4-methoxybenzoic acid. Its systematic IUPAC name, benzyl 4-methoxybenzoate, reflects the esterification of the carboxylic acid group with benzyl alcohol. The compound’s structural identity is confirmed through spectroscopic and computational data, including its SMILES notation (COC1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2\text{COC1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2}) and InChIKey (SWWYHGZVYNAAHI-UHFFFAOYSA-N\text{SWWYHGZVYNAAHI-UHFFFAOYSA-N}) .

Table 1: Key Identifiers of Benzyl 4-Methoxybenzoate

PropertyValue
CAS Registry Number6316-54-7
Molecular FormulaC15H14O3\text{C}_{15}\text{H}_{14}\text{O}_{3}
Molecular Weight242.27 g/mol
SynonymsBenzyl anisate, Benzoic acid, 4-methoxy-, phenylmethyl ester
SMILESCOC1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2
InChIKeySWWYHGZVYNAAHI-UHFFFAOYSA-N

The compound’s 2D and 3D structural conformations, accessible via PubChem, highlight the planar aromatic rings and the ester functional group . The methoxy substituent at the para position of the benzoate moiety influences its electronic properties and reactivity.

Synthetic Routes and Manufacturing

Benzyl 4-methoxybenzoate is synthesized via classical esterification methodologies. A common approach involves the reaction of 4-methoxybenzoic acid with benzyl alcohol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) . Alternatively, nucleophilic acyl substitution using benzyl chloride and the sodium salt of 4-methoxybenzoic acid offers a high-yield pathway.

Representative Synthesis Procedure:

  • Reactants: 4-Methoxybenzoic acid (1 equiv), benzyl alcohol (1.2 equiv), catalytic H2SO4\text{H}_2\text{SO}_4.

  • Conditions: Reflux in toluene at 110°C for 6–8 hours.

  • Workup: Neutralization with NaHCO3\text{NaHCO}_3, extraction with ethyl acetate, and purification via column chromatography.

  • Yield: ~85–90% (estimated based on analogous reactions) .

Applications in Pharmaceutical and Industrial Chemistry

Benzyl 4-methoxybenzoate’s primary utility lies in its role as a pharmaceutical intermediate. Its ester group serves as a protective moiety for carboxylic acids during multi-step syntheses, particularly in the production of prodrugs or bioactive molecules . For instance, it may be employed in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) or antimicrobial agents.

In fragrances and cosmetics, the compound’s aromatic profile contributes to its use as a fixative or scent modifier. Additionally, its stability under physiological conditions makes it a candidate for controlled-release formulations in drug delivery systems.

Derivatives and Structural Analogues

Structural modifications of benzyl 4-methoxybenzoate yield derivatives with enhanced functionalities. For example, benzyl 3-formyl-4-methoxybenzoate (CAS: 83027-07-0) introduces a formyl group at the meta position, enabling further chemical transformations such as Schiff base formation or condensation reactions .

Table 2: Comparison of Benzyl 4-Methoxybenzoate and a Key Derivative

PropertyBenzyl 4-MethoxybenzoateBenzyl 3-Formyl-4-Methoxybenzoate
Molecular FormulaC15H14O3\text{C}_{15}\text{H}_{14}\text{O}_{3}C16H14O4\text{C}_{16}\text{H}_{14}\text{O}_{4}
Molecular Weight242.27 g/mol270.28 g/mol
Functional GroupsMethoxy, esterMethoxy, ester, formyl
ApplicationsPharmaceutical intermediateSynthetic precursor for heterocycles

Analytical Characterization Techniques

Spectroscopic methods are pivotal in confirming the compound’s structure:

  • NMR Spectroscopy:

    • 1H^1\text{H} NMR: Signals at δ 3.8 ppm (methoxy protons), δ 5.3 ppm (benzyl CH2_2), and aromatic protons between δ 6.8–7.4 ppm .

    • 13C^{13}\text{C} NMR: Peaks at δ 55.4 ppm (methoxy carbon), δ 167.2 ppm (ester carbonyl), and aromatic carbons .

  • Mass Spectrometry: Molecular ion peak at m/z 242.27 (M+^+) with fragmentation patterns corresponding to the benzyl and 4-methoxybenzoate moieties .

Recent Research and Future Directions

Recent studies focus on optimizing synthetic protocols for benzyl 4-methoxybenzoate to enhance yield and sustainability. For example, enzymatic esterification using lipases offers an eco-friendly alternative to acid catalysis . Additionally, its potential as a building block in polymer chemistry—such as in photo-responsive materials—is under investigation .

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